Ethyl cinnamate is a naturally occurring organic compound classified as an ester. It is primarily known for its distinct, sweet, and fruity aroma reminiscent of cinnamon. [, , ] This compound is commonly found in various plants, notably cinnamon bark, Kaempferia galanga (galangal) rhizomes, and certain fruits like Timur (Zanthoxylum armatum). [, , , ] In scientific research, Ethyl cinnamate is primarily studied for its potential as a bioactive compound, fragrance material, and for its role in chemical synthesis.
Ethyl cinnamate is primarily sourced from natural products, particularly from the essential oils of cinnamon and other aromatic plants. It falls under the category of aromatic esters and is recognized for its characteristic sweet, floral scent. The compound's systematic name is ethyl (E)-3-phenylprop-2-enoate, reflecting its structure as an ester formed from the carboxylic acid cinnamic acid.
The synthesis of ethyl cinnamate can be achieved through several methods:
Ethyl cinnamate has a molecular formula of and a molecular weight of 176.21 g/mol. Its structure features a phenyl group attached to a double bond (alkene) adjacent to an ester functional group. The compound exhibits geometric isomerism due to the presence of a carbon-carbon double bond, with (E)- and (Z)- configurations possible.
Key structural features:
Ethyl cinnamate participates in various chemical reactions:
The mechanism of action for ethyl cinnamate's biological effects is not fully elucidated but involves several pathways:
Ethyl cinnamate possesses distinct physical and chemical properties:
Ethyl cinnamate finds applications across various fields:
Ethyl cinnamate (systematically named ethyl (2E)-3-phenylprop-2-enoate) is an ester formed from cinnamic acid and ethanol. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol [2] [6]. The compound features a planar structure due to the conjugated system between the phenyl ring and the ester group, with the trans (E) configuration being thermodynamically stable [2]. Key structural characteristics include:
Table 1: Molecular Properties of Ethyl Cinnamate
Property | Value |
---|---|
CAS Registry Number | 103-36-6 |
EINECS Number | 203-104-6 |
Density (25°C) | 1.046 g/cm³ |
Melting Point | 6.5–8°C |
Boiling Point | 271°C |
Refractive Index | 1.559–1.561 (20°C) |
Ethyl cinnamate was first isolated in the 19th century from essential oils of cinnamon (Cinnamomum spp.), where it contributes to the characteristic balsamic aroma [2]. Its significance grew with the development of the Perkin reaction (1868), which enabled laboratory synthesis via aldol condensation of benzaldehyde and acetic anhydride [10]. By the early 20th century, industrial synthesis routes were established, driven by demand for its fragrance in perfumery. The U.S. Food and Drug Administration granted it Generally Recognized as Safe (GRAS) status (21 CFR 172.515), cementing its use in flavors [4].
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